5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16681260
InChI: InChI=1S/C11H9NOS2/c1-7-3-2-4-8(5-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)
SMILES:
Molecular Formula: C11H9NOS2
Molecular Weight: 235.3 g/mol

5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16681260

Molecular Formula: C11H9NOS2

Molecular Weight: 235.3 g/mol

* For research use only. Not for human or veterinary use.

5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one -

Specification

Molecular Formula C11H9NOS2
Molecular Weight 235.3 g/mol
IUPAC Name 5-[(3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C11H9NOS2/c1-7-3-2-4-8(5-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)
Standard InChI Key NTFGFSORFHWWPQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C=C2C(=O)NC(=S)S2

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, (5Z)-5-[(3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its stereochemical and functional attributes. The Z designation indicates the spatial orientation of the 3-methylbenzylidene substituent relative to the thiazolidinone ring . Its molecular formula, C₁₁H₉NOS₂, corresponds to a molecular weight of 235.3 g/mol .

Structural Features and Stereochemistry

The molecule comprises a thiazolidinone core (a five-membered ring containing sulfur and nitrogen atoms) fused to a 3-methylbenzylidene group via a conjugated double bond. Key structural elements include:

  • Thiazolidinone ring: Positions 1 and 3 are occupied by nitrogen and sulfur, respectively.

  • Sulfanylidene group: A thiocarbonyl (C=S) moiety at position 2.

  • 3-Methylbenzylidene substituent: A meta-methyl-substituted aromatic ring connected via a methylidene bridge at position 5 .

The Z-configuration ensures that the 3-methylphenyl group and the sulfanylidene residue reside on the same side of the double bond, influencing molecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₉NOS₂
Molecular Weight235.3 g/mol
SMILES NotationCC1=CC(=CC=C1)/C=C\2/C(=O)NC(=S)S2
InChIKeyNTFGFSORFHWWPQ-TWGQIWQCSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a Knoevenagel condensation between a thiazolidinone precursor and 3-methylbenzaldehyde derivatives. A representative protocol includes:

  • Dissolving 2-thioxo-1,3-thiazolidin-4-one in dimethylformamide (DMF).

  • Adding 3-methylbenzaldehyde and a base (e.g., potassium carbonate) to facilitate aldol condensation.

  • Refluxing the mixture under inert conditions to yield the target compound.

Reactivity Profile

The compound’s reactivity is governed by its functional groups:

  • Thiocarbonyl group: Participates in nucleophilic substitutions, enabling the formation of disulfide bonds or coordination complexes.

  • α,β-Unsaturated ketone: Undergoes Michael additions or Diels-Alder reactions for derivatization .

  • Aromatic ring: Subject to electrophilic substitution, allowing further functionalization at the meta position .

Physicochemical and Spectral Characteristics

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C=S stretch) confirm the thiazolidinone core .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: A singlet at δ 2.35 ppm (3H, CH₃), doublets between δ 6.7–7.3 ppm (aromatic protons), and a vinyl proton at δ 7.8 ppm .

    • ¹³C NMR: Signals at δ 180 ppm (C=O) and δ 120 ppm (C=S) .

Computational Predictions

Density functional theory (DFT) calculations predict a planar geometry for the thiazolidinone ring, with the 3-methylphenyl group adopting a perpendicular orientation to minimize steric strain . The HOMO-LUMO gap of 4.2 eV suggests moderate electronic stability .

Applications in Drug Development

Lead Optimization

Structural modifications, such as introducing electron-withdrawing groups on the phenyl ring, enhance bioavailability and target affinity. For instance, a nitro derivative shows a 3-fold improvement in anticancer potency.

Prodrug Design

Esterification of the C4 carbonyl group improves metabolic stability, enabling sustained release in preclinical models .

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